(2-methoxyphenyl)hydrazine Hydrochloride
Overview
Description
(2-Methoxyphenyl)hydrazine Hydrochloride, with the chemical formula C7H10ClN2O and CAS registry number 6971-45-5, is a compound known for its applications in various chemical processes. This white to off-white crystalline powder is characterized by its methoxy and hydrazine functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyphenyl)hydrazine Hydrochloride typically involves the reaction of aniline with hydrochloric acid and sodium nitrite at low temperatures (0-5°C) to form benzenediazonium chloride. This intermediate is then reduced using agents like ammonium sulfate and hydrochloric acid, followed by hydrolysis and acid-precipitation to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
(2-Methoxyphenyl)hydrazine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azobenzenes.
Reduction: It can be reduced to form aniline derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form various substituted hydrazines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
Major products formed from these reactions include azobenzenes, aniline derivatives, and substituted hydrazines, which have applications in dye synthesis, pharmaceuticals, and agrochemicals .
Scientific Research Applications
(2-Methoxyphenyl)hydrazine Hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (2-Methoxyphenyl)hydrazine Hydrochloride involves its interaction with various molecular targets and pathways. It can act as an inhibitor of specific enzymes, affecting biochemical pathways and cellular processes. The methoxy and hydrazine functional groups play a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylhydrazine Hydrochloride: Similar in structure but with the methoxy group at the para position.
Phenylhydrazine Hydrochloride: Lacks the methoxy group, making it less reactive in certain reactions.
1-(4-Phenoxyphenyl)hydrazine Hydrochloride: Contains a phenoxy group, which alters its chemical properties and applications.
Uniqueness
(2-Methoxyphenyl)hydrazine Hydrochloride is unique due to the position of the methoxy group, which influences its reactivity and the types of reactions it can undergo. This makes it particularly useful in the synthesis of specific heterocyclic compounds and biologically active molecules .
Biological Activity
(2-Methoxyphenyl)hydrazine hydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in the realms of oncology and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by its hydrazine functional group attached to a methoxy-substituted phenyl ring. The presence of the methoxy group significantly influences its chemical reactivity and biological activity.
1. Anticancer Properties
Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. Studies have shown that it can inhibit tumor growth and metastasis by interfering with specific cellular pathways:
- Mechanism of Action: The compound is thought to induce apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential. It also interacts with key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.
Cancer Cell Line | IC50 (µM) | Effect |
---|---|---|
A549 (Lung) | 15.2 | Cytotoxicity |
MCF-7 (Breast) | 10.5 | Apoptosis induction |
HeLa (Cervical) | 12.8 | Growth inhibition |
These results suggest that this compound could be a promising candidate for further development as an anticancer agent .
2. Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties . Studies have demonstrated effectiveness against both bacterial and fungal strains, making it a potential candidate for developing new antimicrobial agents:
- Bacterial Strains Tested:
- Escherichia coli
- Staphylococcus aureus
- Fungal Strains Tested:
- Candida albicans
The antimicrobial activity is attributed to the ability of the hydrazine moiety to disrupt microbial cell membranes and inhibit essential metabolic pathways.
Case Study 1: Anticancer Efficacy
In a study published in 2020, researchers explored the anticancer potential of various hydrazine derivatives, including this compound. The study found that this compound exhibited significant cytotoxicity against multiple cancer cell lines, with a particular focus on its mechanism involving reactive oxygen species (ROS) generation leading to oxidative stress in cancer cells .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial effects of this compound against resistant strains of bacteria. Results indicated that the compound showed promising activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential utility in treating infections caused by resistant pathogens .
Safety and Toxicology
While the biological activities are promising, safety profiles must be considered. Preliminary studies indicate that this compound can act as an irritant, necessitating careful handling during laboratory use. Further toxicological evaluations are essential to establish safe dosage levels for therapeutic applications .
Properties
IUPAC Name |
(2-methoxyphenyl)hydrazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.ClH/c1-10-7-5-3-2-4-6(7)9-8;/h2-5,9H,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HECSHXUNOVTAIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1251925-21-9, 6971-45-5 | |
Record name | Hydrazine, (2-methoxyphenyl)-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1251925-21-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrazine, (2-methoxyphenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6971-45-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
174.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6971-45-5 | |
Record name | 6971-45-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66535 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2-methoxyphenyl)hydrazine monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.454 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.